molecular formula C7H7NO2 B152061 4-Hydroxybenzamide CAS No. 619-57-8

4-Hydroxybenzamide

Cat. No. B152061
CAS RN: 619-57-8
M. Wt: 137.14 g/mol
InChI Key: QXSAKPUBHTZHKW-UHFFFAOYSA-N
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Patent
US04013707

Procedure details

Following the procedure of Example 1 but using 0.506 g. of PGA1 0.250 ml. of triethylamine, 0.236 ml. of isobutylchloroformate, and 0.412 g. of p-hydroxybenzamide there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with chloroform-acetonitrile (6:4). The residue obtained by concentration of selected fractions, 0.260 g., an oil, as the title compound, having Rf 0.5 (TLC on silica gel in chloroform-acetonitrile (3:2)).
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCC[CH2:5][C@H:6]([OH:24])/[CH:7]=C/[C@@H]1[C@@H](CCCCCCC(O)=O)C(=O)C=C1.[CH2:25]([O:29]C(Cl)=O)[CH:26]([CH3:28])[CH3:27].C([N:35](CC)CC)C>>[OH:24][C:6]1[CH:7]=[CH:27][C:26]([C:25]([NH2:35])=[O:29])=[CH:28][CH:5]=1

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)N)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.